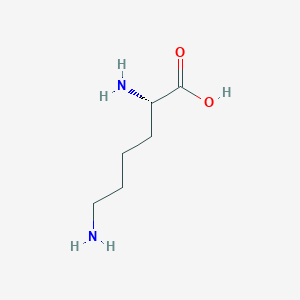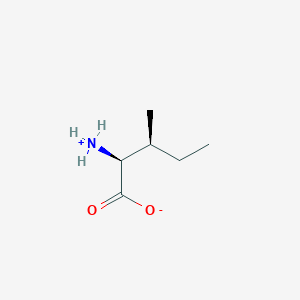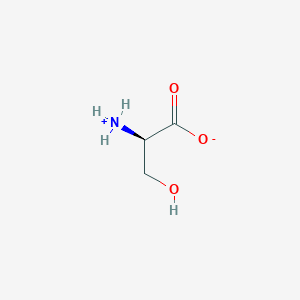
DL-Glutamine
Übersicht
Beschreibung
DL-Glutamine, also known as 2-amino-4-carbamoylbutanoic acid, is a non-essential amino acid that exists abundantly throughout the body and participates in many metabolic processes . It is synthesized from glutamic acid and ammonia, and is the main carrier of nitrogen in the body and an important energy source for many cells .
Synthesis Analysis
A novel strategy for efficient chemoenzymatic synthesis of D-glutamine has been developed . Initially, DL-glutamine was chemically prepared with cheap and accessible DL-glutamic acid as raw material. Subsequently, the L-glutamine among the racemic mixture was selectively hydrolyzed to L-glutamic acid by Escherichia coli whole-cell system which expressed L-aminopeptidase D-Ala-esterase/amidase (DmpA) from Ochrobactrum anthropi .Chemical Reactions Analysis
Glutamine deamidation, which involves the conversion of glutamine to glutamic acid, is one of the key chemical reactions involving glutamine . This process plays a crucial role in various metabolic pathways, especially in cancer cell survival .Physical And Chemical Properties Analysis
DL-Glutamine has a molecular weight of 146.14 g/mol . More detailed physical and chemical properties such as density, boiling point, and others are not directly available from the search results .Wissenschaftliche Forschungsanwendungen
1. Food Industry
- Summary of the application : DL-Glutaminases are enzymes that catalyze the cleavage of the gamma-amido bond of DL-Glutamine residues, producing ammonia and DL-glutamate . These enzymes have several applications in the food industry .
- Methods of application : In the food industry, DL-Glutamine glutaminases are applied to enhance the flavor of foods, whereas protein glutaminases are useful to improve the functional properties of proteins . This enzyme also deamidated rice glutelin (deamidation degree 55%) and influenced the interaction of this protein with polysaccharides used in the food industry such as carrageen and dextran, modifying textural characteristics of the food matrix .
- Results or outcomes : The use of DL-Glutamine glutaminases in the food industry has been shown to enhance the flavor of foods and improve the functional properties of proteins .
2. Cancer Therapy
- Summary of the application : Glutamine metabolism has been proved to be dysregulated in many cancer cells, and is essential for proliferation of most cancer cells, which makes glutamine an appealing target for cancer therapy .
- Methods of application : In order to be well used by cells, glutamine must be transported to cells by specific transporters and converted to glutamate by glutaminase . There are currently several drugs that target glutaminase under development or clinical trials .
- Results or outcomes : Glutamine metabolism restriction has been proved to be effective in inhibiting tumor growth both in vivo and vitro through inducing apoptosis, growth arrest and/or autophagy .
3. Pharmaceutical Industry
- Summary of the application : DL-Glutaminases are enzymes that catalyze the cleavage of the gamma-amido bond of DL-Glutamine residues, producing ammonia and DL-glutamate . These enzymes have several applications in the pharmaceutical industry .
- Methods of application : In the pharmaceutical industry, DL-Glutaminases are used in the production of therapeutic agents . This enzyme also deamidated rice glutelin (deamidation degree 55%) and influenced the interaction of this protein with polysaccharides used in the pharmaceutical industry .
- Results or outcomes : The use of DL-Glutamine glutaminases in the pharmaceutical industry has been shown to enhance the production of therapeutic agents .
4. Nutritional Supplement
- Summary of the application : Glutamine is a conditionally essential amino acid with multiple biological functions . It could modulate physiological functions such as immune enhancer, muscular maintainer, nitrogen transporter, neuronal mediator, pH homeostasis, gluconeogenesis, amino sugar synthesis, and insulin release modulation .
- Methods of application : Glutamine is commonly used as a dipeptide through a conjugation with L-alanine (Ala-Gln) in the use of nutritional supplement . The dipeptide showed not only dramatically high solubility and stability but also can liberate and excrete after absorption into body .
- Results or outcomes : The use of Glutamine as a nutritional supplement has been shown to enhance immune function, maintain muscle mass, transport nitrogen, mediate neuronal activity, maintain pH homeostasis, stimulate gluconeogenesis, synthesize amino sugars, and modulate insulin release .
5. Metabolic Processes
- Summary of the application : DL-Glutamine is a D type stereoisomer of glutamine which is involved in many metabolic processes .
- Methods of application : The synthesis of D-Glutamine is valuable both in academic career and potential applications .
- Results or outcomes : The efficient chemoenzymatic synthesis of D-Glutamine could lead to lower-cost and industrially scalable approaches .
6. Immune System Regulation
- Summary of the application : Glutamine metabolism plays a critical role in the tug-of-war between cancer and immune cells .
- Methods of application : The understanding of glutamine metabolism can be used to explore potential applications in the clinical setting .
- Results or outcomes : Recent advances in unraveling the tug-of-war of glutamine metabolism between cancer and immune cells could lead to new therapeutic strategies .
Safety And Hazards
Zukünftige Richtungen
Targeting glutamine metabolism has been considered a promising therapeutic strategy for cancer treatment . Future research may focus on understanding the mechanisms underlying cancer cell resistance to agents that target glutamine metabolism, as well as strategies for overcoming these mechanisms . Additionally, the effects of glutamine blockade on the tumor microenvironment and strategies to maximize the utility of glutamine blockers as a cancer treatment are areas of interest .
Eigenschaften
IUPAC Name |
2,5-diamino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044304 | |
| Record name | DL-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Glutamine | |
CAS RN |
6899-04-3, 585-21-7, 56-85-9 | |
| Record name | Glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6899-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Glutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Glutamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | glutamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUTAMINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L555N1902 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















